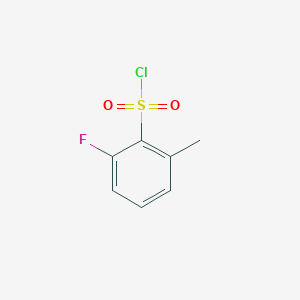

2-Fluoro-6-methylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Fluoro-6-methylbenzenesulfonyl chloride is a chemical entity that can be inferred to have applications in various synthetic processes based on the literature provided. While the exact compound is not directly studied in the papers, related sulfonyl chlorides and their derivatives are frequently utilized in the synthesis of pharmaceuticals, pesticides, and other organic molecules.

Synthesis Analysis

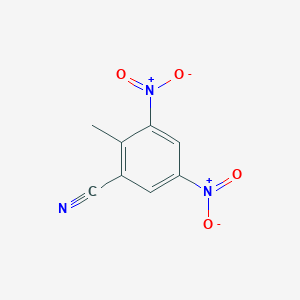

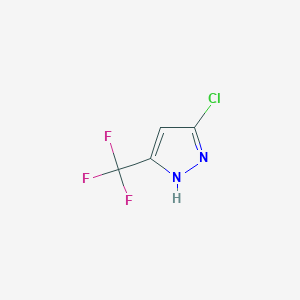

The synthesis of related fluoronitrobenzenesulfonyl chlorides has been described, indicating that these compounds can be prepared from difluoronitrobenzenes through a two-step procedure involving a regioselective reaction followed by oxidative cleavage with chlorine . Another synthesis route for a chloro-fluoro-nitrobenzenesulfonyl chloride is reported using the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide . These methods suggest that 2-Fluoro-6-methylbenzenesulfonyl chloride could potentially be synthesized through similar pathways, with modifications to accommodate the methyl group.

Molecular Structure Analysis

Although the molecular structure of 2-Fluoro-6-methylbenzenesulfonyl chloride is not directly analyzed in the provided papers, the structure of sulfonyl chlorides typically consists of a sulfonyl group (SO2) bonded to a chloro substituent. The presence of a fluorine atom and a methyl group in the compound would influence its electronic properties and reactivity due to the electron-withdrawing nature of fluorine and the electron-donating effect of the methyl group.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is well-documented, with their ability to undergo nucleophilic substitution reactions being a key feature . For instance, fluoroalkylsulfonyl chlorides have been used in atom transfer radical addition (ATRA) reactions with electron-deficient alkenes under photochemical conditions . This suggests that 2-Fluoro-6-methylbenzenesulfonyl chloride could also participate in similar reactions, potentially serving as a source of fluorinated radicals or as an electrophile in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

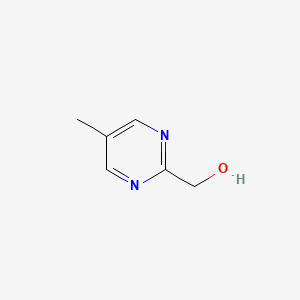

The physical and chemical properties of 2-Fluoro-6-methylbenzenesulfonyl chloride can be extrapolated from related compounds. Sulfonyl chlorides are generally stable under normal conditions but can be reactive towards nucleophiles. The introduction of a fluorine atom would likely increase the compound's stability and resistance to hydrolysis due to the strong carbon-fluorine bond. The methyl group might slightly increase the compound's hydrophobic character. The solvation structure and energy profile of similar sulfonyl chloride reactions in ionic liquids and conventional solvents have been studied, providing insights into their behavior in different environments .

Applications De Recherche Scientifique

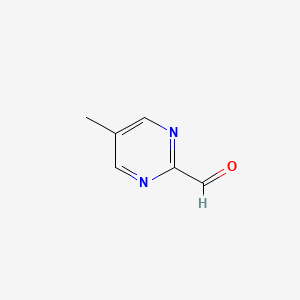

Automated Sample Extraction and Analysis

2-Fluoro-6-methylbenzenesulfonyl chloride is utilized in developing high-throughput methods for measuring trace levels of certain compounds in biological samples. For instance, a method involving automated solid-phase extraction (SPE) cleanup followed by high-performance liquid chromatography-tandem mass spectrometry has been developed to measure trace levels of perfluorinated organic acids and amides in human serum and milk. The method is sensitive, not labor-intensive, and involves minimal manual sample preparation, making it suitable for large epidemiologic studies to assess exposure to perfluorochemicals (Kuklenyik et al., 2004).

Environmental and Health Monitoring

Perfluorooctanesulfonyl fluoride (POSF) related materials, which include compounds similar to 2-Fluoro-6-methylbenzenesulfonyl chloride, have been extensively used as surfactants, paper and packaging treatments, and surface protectants. Studies have identified metabolites like perfluorooctanesulfonate (PFOS) in the serum and liver of non-occupationally exposed humans and wildlife, leading to increased concern about the persistence and potential toxicity of these compounds. Research in this field is essential to understand the distribution and impact of these compounds, providing vital data for risk assessment and regulatory decisions (Olsen et al., 2004).

Medical Imaging and Diagnostics

Compounds related to 2-Fluoro-6-methylbenzenesulfonyl chloride have applications in medical imaging, particularly in positron emission tomography (PET). For example, fluorine-18-6-fluoro-L-Dopa has been used to evaluate striatal dopaminergic function in humans. Research in this domain contributes to better understanding and diagnosing conditions like Parkinson's disease, showcasing the critical role of these compounds in advancing medical science (Wahl & Nahmias, 1996).

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMJQYFCCNCOKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methylbenzenesulfonyl chloride | |

CAS RN |

1092350-02-1 |

Source

|

| Record name | 2-fluoro-6-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)